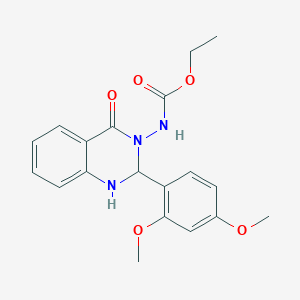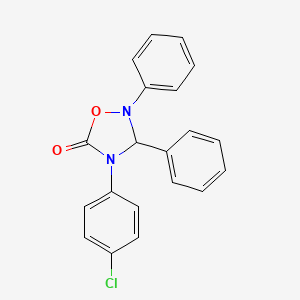![molecular formula C28H31N3O6 B15025428 3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025428.png)
3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(4-Ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrole derivative under acidic or basic conditions.
Functionalization: Introduction of the ethoxybenzoyl group and the morpholinylpropyl group can be carried out through nucleophilic substitution reactions, often using reagents such as ethyl 4-bromobenzoate and 3-(morpholin-4-yl)propylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3’-(4-Ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its unique structural features.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Ethoxybenzyl)-4-hydroxy-1-methyl-1-(3-morpholin-4-ylpropyl)-1,2,5-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar structure but with a different substitution pattern.
3-(4-Methoxybenzoyl)-4-hydroxy-1-methyl-1-(3-morpholin-4-ylpropyl)-1,2,5-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the ethoxybenzoyl group, hydroxy group, and morpholinylpropyl group in 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[3-(morpholin-4-yl)propyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione confers specific chemical and biological properties that may not be present in similar compounds
Propiedades
Fórmula molecular |
C28H31N3O6 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(4'Z)-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H31N3O6/c1-3-37-20-11-9-19(10-12-20)24(32)23-25(33)26(34)31(14-6-13-30-15-17-36-18-16-30)28(23)21-7-4-5-8-22(21)29(2)27(28)35/h4-5,7-12,32H,3,6,13-18H2,1-2H3/b24-23+ |
Clave InChI |
RFJAQKCKAHFIMR-WCWDXBQESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C\2/C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)/O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B15025349.png)
![[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B15025351.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15025354.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15025368.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025375.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide](/img/structure/B15025376.png)
![N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B15025381.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15025385.png)

![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025398.png)
![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone](/img/structure/B15025407.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15025413.png)

![ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15025420.png)
